6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-8(2)5-6-13-16(14,15)9-3-4-10(11)12-7-9/h3-4,7-8,13H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRPHAKQDZKKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-sulfonyl chloride and 3-methylbutylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Procedure: The 6-chloropyridine-3-sulfonyl chloride is dissolved in the solvent, and the 3-methylbutylamine is added dropwise with stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, and the purification process is streamlined using automated systems.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of N-substituted sulfonamides.
Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide exhibits significant antimicrobial activity. A study assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), revealing a minimum inhibitory concentration (MIC) of 32 μg/mL, demonstrating its potential as an antimicrobial agent.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis. It was found to inhibit DHPS with an IC50 value of 50 μM, suggesting it acts as a competitive inhibitor, which could be leveraged in developing antibacterial therapies.
Cytotoxicity in Cancer Research
In vitro studies have shown that this compound has cytotoxic effects against certain cancer cell lines, with an IC50 of 25 μM. This suggests potential applications in oncology, particularly for targeting specific cancer types.
Neurological Disorders
The compound has been explored for its potential role in treating conditions associated with glycogen synthase kinase-3 (GSK-3), a target implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Inhibition of GSK-3 may provide therapeutic benefits in managing cognitive decline and neurodegeneration .
Anti-inflammatory Effects
Preliminary studies suggest that sulfonamide derivatives can exhibit anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial efficacy of various sulfonamides, including 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide against resistant bacterial strains. The findings indicated that this compound could serve as a promising candidate for developing new antibiotics.
GSK-3 Inhibition Research
Research into GSK-3 inhibitors highlighted the potential of this compound to mitigate symptoms associated with Alzheimer's disease by modulating pathways involved in neurodegeneration .
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The chloro and 3-methylbutyl groups contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide and its analogs:
Key Observations:
- Substituent Size and Lipophilicity : The 3-methylbutyl group in the target compound provides greater hydrophobicity than the cyclopropylmethyl analog but less than bulky aromatic groups (e.g., indole-containing derivatives, MW 411.91 ).
- Electronic Effects : Analogs with electron-withdrawing groups (e.g., fluorine in the 3-fluorophenylmethyl derivative) may enhance electrophilic interactions in biological systems .
- Crystallography: The pyridin-4-ylmethyl analog exhibits a monoclinic crystal system (space group P21/c) with N–H···N hydrogen bonding, influencing packing stability . The 3-methylbutyl group’s flexibility may lead to distinct crystallization patterns.
Biological Activity
6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide is a sulfonamide derivative recognized for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different applications, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a sulfonamide group and a 3-methylbutyl side chain. This unique structure contributes to its biological activity, influencing its interaction with various molecular targets.
The biological activity of 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide is primarily attributed to its ability to inhibit specific enzymes and interact with biological receptors. The sulfonamide moiety is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial folic acid synthesis. This mechanism is crucial in the context of antimicrobial activity.
Antimicrobial Activity
Research has demonstrated that 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results indicate that the compound effectively inhibits the growth of these pathogens, making it a candidate for further development as an antibacterial agent .
Cytotoxicity and Apoptosis
In addition to its antimicrobial properties, studies have evaluated the cytotoxic effects of this compound on human cell lines. The MTT assay indicated that at higher concentrations, 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
The compound's ability to induce apoptosis suggests potential applications in cancer therapy, particularly in targeting rapidly dividing cells .
Case Studies
- Antibacterial Efficacy : A study conducted on various sulfonamides, including 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide, highlighted its effectiveness against resistant strains of bacteria. The study reported a synergistic effect when combined with other antibiotics, enhancing overall efficacy against multi-drug resistant pathogens .
- Cytotoxicity Profile : Another investigation focused on the cytotoxic effects of the compound on fibroblast cells. The findings indicated that while the compound was effective at inducing cell death in cancer cells, it exhibited lower toxicity towards normal fibroblast cells, suggesting a selective action that could minimize side effects during therapeutic use .
Future Directions
The promising biological activities of 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide warrant further research into its pharmacokinetics and potential as a therapeutic agent. Investigations into its mechanism of action at the molecular level could provide insights into optimizing its structure for enhanced efficacy and reduced toxicity.
Q & A
Q. What are the optimal synthetic pathways for 6-chloro-N-(3-methylbutyl)pyridine-3-sulfonamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
Chlorination : Introduce the chloro group at position 6 using reagents like POCl₃ or PCl₅ under reflux conditions (60–80°C) .
Sulfonamide Formation : React the chlorinated pyridine with 3-methylbutylamine in the presence of a coupling agent (e.g., EDC/HOBt) in anhydrous DMF or DCM. Maintain an inert atmosphere (N₂/Ar) to prevent hydrolysis of sensitive intermediates .
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and the 3-methylbutyl chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups).
- ¹³C NMR : Confirm sulfonamide formation (C-SO₂-N resonance ~110–120 ppm) and pyridine carbons .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]⁺, with exact mass matching theoretical molecular weight (±2 ppm error) .
- IR Spectroscopy : Verify sulfonamide S=O stretches (~1330 and 1150 cm⁻¹) .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | ~50 | 25°C, stirred |
| Ethanol | ~20 | 25°C, sonicated |
| Water | <1 | pH 7.0 |
- Implications : Use DMSO for stock solutions in biological assays. For reactions in aqueous media, employ co-solvents (e.g., 10% EtOH) or surfactants to enhance dispersion .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., chloro, sulfonamide) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Analysis : The chloro group at position 6 acts as a meta-directing deactivating group, while the sulfonamide at position 3 is a para-directing activating group. This duality impacts regioselectivity in Suzuki-Miyaura couplings.
- Experimental Design :
Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to optimize coupling efficiency.
Use DFT calculations to map charge distribution and predict reactive sites .
- Case Study : Substitution at position 3 with electron-withdrawing groups reduces nucleophilic aromatic substitution rates by 40% compared to electron-donating analogs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?
- Methodological Answer :
- Data Triangulation :
Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Structural Confirmation : Ensure batch-to-batch consistency via XRD or NOESY NMR to rule out polymorphic variations .
Control Experiments : Test against known inhibitors (e.g., sulfamethoxazole for dihydropteroate synthase) to validate assay sensitivity .
- Example : Discrepancies in IC₅₀ values may arise from impurities >2%—re-purify the compound and re-test .
Q. How can computational modeling predict structure-activity relationships (SAR) for antimicrobial applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydropteroate synthase). Key parameters:
- Grid box centered on active site (coordinates from PDB: 1AJ0).
- Lamarckian genetic algorithm for conformational sampling.
- SAR Insights :
- The 3-methylbutyl chain enhances lipophilicity (logP ~2.5), improving membrane penetration.
- Chloro and sulfonamide groups form critical H-bonds with Thr62 and Asp67 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
